molecular formula C11H10N2O3 B106470 5-(p-Hydroxybenzyl)-uracil CAS No. 17187-50-7

5-(p-Hydroxybenzyl)-uracil

Cat. No.: B106470
CAS No.: 17187-50-7
M. Wt: 218.21 g/mol
InChI Key: MBFIUTNZUFHGGN-UHFFFAOYSA-N
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Description

5-(p-Hydroxybenzyl)-uracil is a uracil derivative featuring a para-hydroxybenzyl group at the 5-position of the pyrimidine ring. This structural modification distinguishes it from canonical uracil and its analogs, conferring unique physicochemical and biological properties. The compound is closely associated with natural products derived from Gastrodia elata (a medicinal orchid), where p-hydroxybenzyl alcohol serves as a key precursor . Under physiological or extraction conditions, p-hydroxybenzyl alcohol undergoes self-condensation or reacts with other intermediates to form dimeric and trimeric derivatives, including this compound . Its synthesis often involves nucleophilic substitution or condensation reactions, as seen in related uracil analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Hydroxybenzyl)-uracil typically involves the reaction of uracil with p-hydroxybenzyl derivatives. One common method is the alkylation of uracil using p-hydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(p-Hydroxybenzyl)-uracil can undergo various chemical reactions, including:

    Oxidation: The p-hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The uracil moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-(p-Hydroxybenzyl)-uracil has been investigated for its potential therapeutic effects, particularly in cancer treatment and antiviral therapies.

Anticancer Activity

Research indicates that uracil derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A recent study demonstrated that modified uracils possess cytotoxic effects against several cancer types, with some derivatives showing GI50 values in the low micromolar range .

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundA-549 (Lung)1.20Inhibition of DNA synthesis
5b (Thiazolidinone derivative)Panc-1 (Pancreatic)1.30Dual EGFR/BRAF inhibition
DoxorubicinA-5491.40Topoisomerase II inhibition

The dual inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E by certain derivatives highlights the potential of these compounds in targeting specific pathways involved in tumor growth .

Antiviral Properties

The antiviral activity of uracil derivatives has also been explored. Certain studies suggest that modifications at the 5-position can enhance the efficacy of these compounds against viruses such as herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly improve antiviral potency compared to standard treatments like acyclovir .

Molecular Biology Applications

This compound serves as a substrate for various biochemical reactions, particularly in nucleic acid research.

Substrate for Polymerases

Modified uracils are utilized as substrates in polymerase chain reactions (PCR) to study transcriptional dynamics. The incorporation of these modified nucleotides can lead to enhanced transcription efficiency, which is beneficial for producing therapeutic RNAs .

Epigenetic Modulation

There is growing interest in using modified nucleobases for epigenetic studies. The ability of this compound to act as an artificial epigenetic marker opens avenues for research into gene regulation mechanisms and potential therapeutic interventions targeting epigenetic modifications .

Biochemical Properties

The biochemical interactions of this compound have been characterized through various analytical techniques.

Spectroscopic Analysis

Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structural integrity and purity of synthesized compounds, which is crucial for subsequent biological testing .

Enzymatic Interactions

Studies have shown that uracil derivatives can interact with various enzymes involved in nucleic acid metabolism, including DNA glycosylases and polymerases. These interactions may lead to altered enzymatic activity, providing insights into the compound's potential as a biochemical tool .

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Study on Antiproliferative Effects

A study focusing on the antiproliferative effects of various uracil derivatives found that compounds like this compound exhibited promising results against multiple cancer cell lines, suggesting a potential role in cancer therapy development .

Investigation into Antiviral Efficacy

Another case study examined the antiviral efficacy of uracil derivatives against HSV-1, revealing that modifications at the 5-position significantly enhanced activity compared to unmodified uracil . This underscores the importance of structural modifications in developing effective antiviral agents.

Mechanism of Action

The mechanism of action of 5-(p-Hydroxybenzyl)-uracil involves its interaction with various molecular targets. The uracil moiety can mimic natural nucleobases, allowing it to interact with nucleic acids and enzymes involved in DNA and RNA synthesis. The p-hydroxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to specific targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Uracils

5-Ethyluracil

  • Structural Differences : The 5-ethyl group in 5-ethyluracil lacks the aromaticity and hydroxyl functionality of the p-hydroxybenzyl moiety. This reduces hydrogen-bonding capacity and polar surface area, impacting solubility and receptor interactions .
  • Biological Activity: Alkyl derivatives are primarily studied as antimetabolites or antiviral agents. For example, 5-ethyluracil analogs show moderate inhibition of human adenovirus, though less potent than aminouracil derivatives .

5-(Hydroxymethyl)uracil

  • Stability and Detection : 5-(Hydroxymethyl)uracil is prone to degradation under acidic conditions but stable with enzymatic hydrolysis, a critical factor in analytical quantification . In contrast, the aromatic p-hydroxybenzyl group in 5-(p-hydroxybenzyl)-uracil likely enhances stability under similar conditions.
  • Biological Role : 5-(Hydroxymethyl)uracil is a DNA lesion formed via oxidative stress, whereas this compound is associated with neuropharmacological effects, such as modulating neurotransmitters (e.g., GABA, serotonin) .

Comparison with Aryl-Substituted Uracils

5-Benzyluracil

  • Synthetic Routes : 5-Benzyluracil is synthesized via alkylation of uracil with benzyl halides, similar to methods used for this compound but without hydroxyl group protection .
  • Bioactivity: Benzyl-substituted uracils exhibit antimicrobial and antiviral properties. However, the para-hydroxy group in this compound may enhance binding to enzymes like cholinesterase or tyrosine kinases, as seen in related phenolic compounds .

5-(4-Phenoxybenzyl)uracil Derivatives

  • Antiviral Activity: 1-(4-Phenoxybenzyl)-5-aminouracils demonstrate potent inhibition of human adenovirus (EC₅₀ values in the low micromolar range).

Comparison with Halogenated and Heterocyclic Uracils

5-Bromouracil

  • Reactivity : 5-Bromouracil undergoes photochemical coupling with indoles to form fluorescent adducts, a property exploited in probe design . The p-hydroxybenzyl group, by contrast, participates in condensation reactions under reflux conditions .
  • Therapeutic Use : Brominated uracils are used as radiosensitizers, whereas this compound’s bioactivity is linked to neuroprotection and anti-inflammatory effects .

5-Formyluracil

  • Synthesis : 5-Formyluracil is synthesized via oxidation of 5-hydroxymethyluracil using persulfate, whereas this compound is derived from natural precursors or direct alkylation .
  • Applications: The formyl group enables Schiff base formation for conjugation, while the phenolic hydroxyl in this compound supports antioxidant activity .

Pharmacokinetic and Metabolic Comparisons

  • Oral Bioavailability: Uracil prodrugs like ftorafur (UFT) generate 5-FU with variable absorption profiles. While this compound’s pharmacokinetics are less documented, its phenolic structure suggests phase II metabolism (glucuronidation/sulfation), contrasting with 5-FU’s reliance on dihydropyrimidine dehydrogenase .
  • Half-Life : Halogenated uracils (e.g., 5-iodo) exhibit longer half-lives (t₁/₂β ~5–7 hours) due to reduced metabolic clearance, whereas this compound may have shorter half-lives influenced by conjugation pathways .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Substituent Molecular Weight logP (Predicted) Key Bioactivity
This compound p-Hydroxybenzyl 234.2 1.2 Neuroprotective
5-Ethyluracil Ethyl 140.1 0.8 Antiviral
5-Benzyluracil Benzyl 200.2 2.1 Antimicrobial
5-Bromouracil Bromo 191.0 1.5 Radiosensitizer

Table 2: Pharmacokinetic Parameters

Compound Administration Route Cₘₐₓ (μM) t₁/₂β (h) AUC₀–₈ₕ (μM·h)
5-FU (UFT oral) Oral 2.3 7.2 3.8
5-(Hydroxymethyl)uracil IV N/A N/A N/A
5-Iodouracil IV 0.15* 5.2 4.4

Biological Activity

5-(p-Hydroxybenzyl)-uracil is a pyrimidine derivative that combines the structural characteristics of uracil with the phenolic properties of p-hydroxybenzyl. This compound has garnered attention due to its diverse biological activities, including antiviral, cytotoxic, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₂O₃. The compound features a hydroxyl group attached to the benzyl moiety, which enhances its potential for various interactions in biological systems. The unique structure allows it to exhibit properties typical of both nucleobases and phenolic compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : This compound has shown efficacy against various viruses, including HIV and herpes family viruses. It operates through mechanisms that inhibit viral replication and can potentially serve as a template for developing new antiviral agents .
  • Cytotoxic Effects : Studies have demonstrated that this compound possesses significant cytotoxic activity against cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, showing promising results in inhibiting cell growth .
  • Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies using SH-SY5Y cells indicated that it enhances cell viability and reduces reactive oxygen species (ROS) production when subjected to neurotoxic agents.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication, making it a candidate for antiviral drug development.
  • Induction of Apoptosis in Cancer Cells : Its cytotoxicity is believed to result from the induction of apoptosis in cancer cells, leading to reduced tumor growth.
  • Activation of Antioxidant Pathways : The neuroprotective effects are likely mediated by the activation of antioxidant pathways, such as the Nrf2/HO-1 signaling pathway, which protects against oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of HIV and herpes viruses
CytotoxicSignificant growth inhibition in HepG2 cancer cells
NeuroprotectiveEnhances cell viability and reduces ROS in neuronal cells

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG215.0
Cucurbitacin EHL-603.5
Other Uracil DerivativesVariousVaries

Case Studies

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of HIV-1 in vitro, showcasing its potential as an antiviral agent against retroviruses. The compound's mechanism involved interference with viral entry and replication processes .
  • Cytotoxicity in Cancer Research : In experiments involving HepG2 cell lines, this compound exhibited an IC50 value indicating substantial cytotoxicity. This suggests its potential use as a chemotherapeutic agent .
  • Neuroprotection Studies : Research involving SH-SY5Y cells showed that pretreatment with this compound significantly improved cell survival rates under oxidative stress conditions induced by neurotoxins like 6-OHDA. This indicates its protective role against neurodegenerative conditions.

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 5-(p-Hydroxybenzyl)-uracil?

Answer:
The compound is typically synthesized via condensation reactions involving p-hydroxybenzyl alcohol derivatives and uracil analogs. For example, refluxing p-hydroxybenzyl alcohol in aqueous or alcoholic solutions under controlled pH and temperature can lead to self-condensation or cross-condensation with uracil precursors. Key steps include:

  • Reflux optimization : Adjusting solvent polarity (e.g., H₂O, MeOH, EtOH) and reaction duration to favor p-hydroxybenzyl coupling .
  • Protection/deprotection strategies : Using acetyl or silyl groups to protect reactive hydroxyl groups during synthesis, followed by mild alkaline hydrolysis .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and HRMS .

Q. Advanced: How can reaction conditions be optimized to improve stereoselectivity in hydrogermylation or similar coupling reactions for uracil derivatives?

Answer:
Stereochemical control requires precise modulation of catalysts, temperature, and reaction time:

  • Catalyst selection : Use radical initiators like ACCN (azobis(cyclohexanecarbonitrile)) to promote regioselective germylation at the uracil C5 position .
  • Temperature gradients : Lower temperatures (-78°C) favor Z-isomer formation in hydrogermylation, while higher temperatures (80°C) yield E/Z mixtures .
  • Solvent effects : Non-polar solvents (toluene) enhance reaction efficiency compared to polar aprotic solvents .
  • Monitoring : Track isomer ratios via 1^1H NMR (e.g., vinyl proton coupling constants: J = 13.5–19.0 Hz for E vs. Z isomers) .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : Identify aromatic protons (p-hydroxybenzyl: δ 6.8–7.2 ppm; uracil H6: δ 7.5–8.1 ppm) and confirm glycosidic bond formation via anomeric proton signals (δ 5.1–6.3 ppm) .
  • Mass spectrometry : HRMS with [M+Na]+ or [M+H]+ peaks (e.g., m/z 537.0899 for a germylated derivative) validates molecular weight .
  • Chromatography : UPLC-HRESIMS resolves complex mixtures of dimers/trimers formed during synthesis .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Address discrepancies through:

  • Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature, cell lines) .
  • Structural analogs : Compare activity across derivatives (e.g., 5-fluorouracil vs. 5-formyluracil) to isolate substituent effects .
  • Mechanistic studies : Use molecular docking to assess binding affinity to target enzymes (e.g., thymidylate synthase) and validate via enzyme inhibition assays .

Basic: What frameworks are recommended for formulating rigorous research questions on this compound?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome):

  • Example : "Does this compound (Intervention) exhibit higher stability in aqueous media (Outcome) compared to 5-fluorouracil (Comparison) for drug delivery applications (Problem)?" .
  • Literature review : Use Scopus/PubMed with search terms like "p-hydroxybenzyl-uracil" AND (synthesis OR stability), limiting to peer-reviewed articles (2015–2025) .

Q. Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Model solubility/logP using software like Schrödinger Suite to assess membrane permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution at the C5 position to predict reactivity in biological systems .
  • ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles based on substituent effects .

Q. Basic: What safety precautions are critical when handling p-hydroxybenzyl derivatives during synthesis?

Answer:

  • PPE : Use gloves and goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Store/react in fume hoods to prevent inhalation of volatile byproducts .
  • Waste disposal : Follow OSHA HCS standards for organic waste containing aromatic rings .

Q. Advanced: How can isotope labeling (e.g., 13^{13}13C) track the metabolic fate of this compound in vivo?

Answer:

  • Synthetic incorporation : Introduce 13^{13}C at the p-hydroxybenzyl methylene group via labeled benzyl alcohol precursors .
  • LC-MS/MS analysis : Quantify labeled metabolites in plasma/tissue extracts with MRM (multiple reaction monitoring) .
  • Tracer studies : Correlate isotope distribution with enzymatic degradation pathways (e.g., uracil phosphorylase activity) .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFIUTNZUFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309993
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17187-50-7
Record name Uracil, 5-(p-hydroxybenzyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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